molecular formula C21H17N3O B11664388 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B11664388
M. Wt: 327.4 g/mol
InChI Key: HJXHCEIDDKNCAN-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide stands out due to its specific substitution pattern on the benzimidazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H17N3O/c1-14-6-2-3-7-17(14)21(25)22-16-12-10-15(11-13-16)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)

InChI Key

HJXHCEIDDKNCAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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